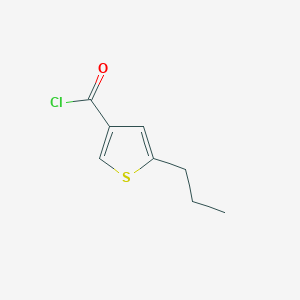
Methyl 3-bromo-5-fluoroisonicotinate
Übersicht
Beschreibung
Methyl 3-Bromo-5-fluoroisonicotinate (CAS# 1214325-21-9) is a useful reagent for the preparation of biologically active small molecules . It has a molecular weight of 234.02 and a molecular formula of C7H5BrFNO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with bromine and fluorine substituents, and a methyl ester group . The InChI key is DMXHIWQLBFVMDH-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known to be a useful reagent in the preparation of biologically active small molecules .Physical And Chemical Properties Analysis
This compound has several notable properties :Wissenschaftliche Forschungsanwendungen
Methylation and Tautomerism Studies : Research into methylation and tautomerism of halogenated cytosines, such as 5-fluorocytosines, has been conducted to understand their chemical properties and reactions. These studies involve examining the effects of substituents like bromo and fluoro groups on the molecules' behavior, which is relevant for understanding the reactivity and potential applications of Methyl 3-bromo-5-fluoroisonicotinate in nucleotide chemistry and drug synthesis (Kulikowski & Shugar, 1979).
Chiral Stationary Phases for Chromatography : Derivatives of cellulose and amylose substituted with halogen groups, similar to the bromo and fluoro groups in this compound, have been evaluated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). These studies contribute to the development of chiral stationary phases for enantioseparation, which is essential in pharmaceutical research and development (Chankvetadze et al., 1997).
Base-pairing Energies in Nucleic Acids : Investigations into the base-pairing energies of proton-bound homodimers of cytosine and its halogenated derivatives have implications for understanding DNA structure and stability. Such studies can provide insights into how modifications like bromination and fluorination affect nucleic acid interactions, which is relevant for drug design and genetic engineering (Yang, Wu, & Rodgers, 2013).
Radioligand Development for Brain Imaging : Research into fluorine-18 labeled compounds for positron emission tomography (PET) imaging of brain receptors showcases the application of halogenated compounds in neuroscience. Such studies are crucial for developing diagnostic tools for neurological disorders and can provide a framework for using this compound in similar biomedical research applications (Siméon et al., 2012).
Wirkmechanismus
The bromo and fluoro substituents on the pyridine ring can also influence the compound’s reactivity and interaction with biological targets. For instance, the bromine atom could potentially undergo a nucleophilic aromatic substitution reaction, allowing the compound to bind to various biological targets . The fluorine atom, being highly electronegative, could influence the compound’s lipophilicity and thus its ability to cross cell membranes .
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHIWQLBFVMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673239 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214325-21-9 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)





